N-(3-chloropropyl)-4-nitrobenzenesulfonamide
Description
Overview of Sulfonamide Compounds in Academic Research
Sulfonamides, compounds containing the -SO₂NH- functional group, are a cornerstone of modern medicinal chemistry and have extensive applications in organic synthesis. nih.govsigmaaldrich.com Historically, they revolutionized medicine as the first class of synthetic antimicrobial agents, known as sulfa drugs, which function by inhibiting bacterial folic acid synthesis. nih.gov Beyond their antibacterial properties, sulfonamide derivatives have been developed to exhibit a wide array of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory effects. sigmaaldrich.com
In academic and industrial research, the sulfonamide group is valued for its chemical stability and its ability to act as a key structural motif in designing therapeutic agents. mdpi.com For instance, certain sulfonamides are potent inhibitors of enzymes like carbonic anhydrase, which is relevant in treating conditions such as glaucoma. sigmaaldrich.com Furthermore, they serve as versatile reagents and building blocks in organic synthesis. mdpi.com The nitrogen atom of the sulfonamide can be readily alkylated or arylated, and the sulfonyl group can influence the reactivity of adjacent parts of the molecule, making sulfonamides useful intermediates for constructing complex molecular architectures. mdpi.com
Chemical Significance of Nitro and Haloalkyl Moieties in Organic Synthesis
The chemical behavior of N-(3-chloropropyl)-4-nitrobenzenesulfonamide is significantly influenced by its two other key functional groups: the aromatic nitro group (-NO₂) and the chloroalkyl (-CH₂CH₂CH₂Cl) side chain.
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. mdpi.com The strong electron-withdrawing nature of the nitro group is crucial in many chemical transformations. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to form an amino group (-NH₂), which is a key step in the synthesis of many dyes, pharmaceuticals, and other complex organic molecules. mdpi.com This transformation provides a strategic route for introducing a nitrogen-containing functional group into a molecule.
The haloalkyl moiety , in this case, a 3-chloropropyl group, serves as a reactive electrophilic site. The carbon-chlorine bond is polarized, making the carbon atom susceptible to attack by nucleophiles. This allows the 3-chloropropyl group to act as an alkylating agent, enabling the formation of new carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution reactions. Haloalkanes are fundamental building blocks in organic synthesis, providing a reliable method for extending carbon chains and introducing new functional groups. phasetransfercatalysis.com The presence of the chlorine atom as a leaving group is central to the synthetic utility of this part of the molecule. phasetransfercatalysis.com
Research Rationale and Scope for this compound
The specific structure of this compound suggests its primary role in a research context is that of a bifunctional synthetic intermediate. The molecule possesses two distinct reactive sites: the nitro group on the aromatic ring and the chlorine atom on the alkyl chain. This dual reactivity allows for sequential or orthogonal chemical modifications.
The research rationale for synthesizing and using this compound would likely be centered on its utility as a building block for more complex molecules. For example:
The chloroalkyl chain can be used to attach the entire nitrobenzenesulfonamide group to a nucleophilic substrate, such as an amine, alcohol, or thiol.
Subsequently, the nitro group could be reduced to an amine, which could then undergo further reactions, such as diazotization or acylation, to build more elaborate structures.
This step-wise approach is valuable in the systematic construction of molecules with potential applications in medicinal chemistry or materials science. The 4-nitrobenzenesulfonyl group (often referred to as a "nosyl" group) is also a well-known protecting group for amines. It is stable under a variety of reaction conditions but can be removed when needed. Therefore, this compound could be used to introduce a protected amino functionality onto a molecule via the chloropropyl chain.
The synthesis of this compound itself would likely proceed through one of two primary routes based on standard organic chemistry reactions. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-chloropropan-1-amine in the presence of a base. google.com An alternative approach is the N-alkylation of 4-nitrobenzenesulfonamide (B188996) with a suitable 3-carbon electrophile bearing a chlorine atom, such as 1-bromo-3-chloropropane. phasetransfercatalysis.comgoogleapis.com
Detailed Research Findings
| Property | Value for 4-Nitrobenzenesulfonamide | Reference |
|---|---|---|
| Molecular Formula | C₆H₆N₂O₄S | nih.gov |
| Molecular Weight | 202.19 g/mol | sigmaaldrich.comnih.gov |
| Melting Point | 178-180 °C | sigmaaldrich.com |
| Appearance | Crystalline powder | chemicalbook.com |
| CAS Number | 6325-93-5 | sigmaaldrich.comnih.gov |
Properties
IUPAC Name |
N-(3-chloropropyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-1-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,11H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHLWOYAJFLMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258073 | |
| Record name | N-(3-Chloropropyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333430-40-3 | |
| Record name | N-(3-Chloropropyl)-4-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333430-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloropropyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Chloropropyl 4 Nitrobenzenesulfonamide
Established Synthetic Routes and Reaction Mechanisms
The formation of N-(3-chloropropyl)-4-nitrobenzenesulfonamide is most commonly approached through classical methods of sulfonamide synthesis. These methods are well-documented and rely on fundamental organic reactions.
Nucleophilic Acylation Reactions
The principal and most direct route to this compound is via a nucleophilic acylation reaction. This involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-chloro-1-propanamine. In this reaction, the amino group of 3-chloro-1-propanamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), in an inert solvent like dichloromethane at room temperature. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The general mechanism involves the initial attack of the amine on the sulfonyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the stable sulfonamide.
A general procedure for a similar reaction involves dissolving the amine in a solvent, followed by the addition of the sulfonyl chloride. mdpi.com After a period of stirring, a base is introduced to facilitate the reaction. mdpi.com
Amide Bond Formation Strategies
The sulfonamide linkage is a type of amide bond, and thus, strategies from peptide synthesis can be adapted for its formation. While the use of coupling reagents is more common for carboxylic acid and amine couplings, they can also be employed for sulfonamide synthesis, particularly when direct acylation with the sulfonyl chloride is problematic. Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can activate the sulfonic acid derivative, facilitating the attack by the amine. However, for a straightforward synthesis like that of this compound, the direct reaction with the sulfonyl chloride is generally more efficient and cost-effective.
Functional Group Interconversions Leading to the Nitrobenzenesulfonamide Core
The synthesis of the key precursor, 4-nitrobenzenesulfonyl chloride, is a critical aspect of this methodology. This is typically achieved through a two-step process starting from nitrobenzene (B124822). First, nitrobenzene is subjected to chlorosulfonation using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO2Cl) onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the nitro group.
Alternatively, 4-nitrobenzenesulfonamide (B188996) can be synthesized first, and then converted to the desired product. The synthesis of 4-nitrobenzenesulfonamide can be achieved by reacting 4-nitrobenzenesulfonyl chloride with ammonia (B1221849) water. prepchem.com Subsequent N-alkylation with 1-chloro-3-iodopropane would then yield the target compound.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, reaction temperature, and reaction time.
| Parameter | Variation | Effect on Yield and Purity |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724) | Dichloromethane is commonly used and provides good solubility for the reactants. |
| Base | Triethylamine, Pyridine, Potassium Carbonate | Triethylamine is a common and effective choice for scavenging the HCl byproduct. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic, so starting at a lower temperature and allowing it to warm to room temperature can help control the reaction rate and minimize side products. |
| Reaction Time | 1 to 24 hours | Reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal time for completion. |
For instance, in the synthesis of analogous sulfonamides, the reaction of p-nitrobenzene sulfonyl chloride with various amines in the presence of triethylamine has been shown to produce high yields in short reaction times. researchgate.net
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For sulfonamide synthesis, this includes the use of greener solvents and reaction conditions. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green alternatives to volatile organic compounds. These solvents are often biodegradable, have low toxicity, and can be recycled. The synthesis of sulfonamides has been successfully demonstrated in DESs, offering a more sustainable approach.
Solvent-free reactions or reactions in water are also key tenets of green chemistry. While the solubility of the reactants for this compound synthesis might be a challenge in purely aqueous media, the use of phase-transfer catalysts or micellar catalysis could potentially overcome this limitation.
Catalytic Methods in Sulfonamide Synthesis
While the uncatalyzed reaction between a sulfonyl chloride and an amine is generally efficient, catalytic methods can offer advantages in terms of milder reaction conditions and broader substrate scope. Various transition metal catalysts, including copper, palladium, and rhodium, have been employed in sulfonamide synthesis. For instance, copper-catalyzed cross-coupling reactions of sulfonyl chlorides with amines have been developed. These methods can be particularly useful for less reactive amines or for syntheses requiring specific chemoselectivity.
Photoredox catalysis has also emerged as a powerful tool in organic synthesis, and its application to sulfonamide formation has been explored. These methods often proceed under very mild conditions, using visible light as the energy source. While specific application to this compound has not been detailed, the general principles suggest it as a viable and sustainable synthetic strategy.
Alternative Synthetic Pathways and Precursors
The synthesis of this compound can be approached through several strategic pathways, primarily differing in the final step of the synthesis and the nature of the immediate precursors. These alternative routes offer flexibility in starting materials and reaction conditions. The two principal retrosynthetic disconnections suggest either the formation of the sulfonamide bond as the key step or the introduction of the chloro group onto a pre-existing sulfonamide backbone.
Pathway A: Direct Sulfonylation of 3-Chloropropan-1-amine
This is the most direct and convergent approach, involving the reaction between 4-nitrobenzenesulfonyl chloride and 3-chloropropan-1-amine. The core of this method is the formation of the nitrogen-sulfur bond characteristic of sulfonamides.
Precursor Synthesis:
4-Nitrobenzenesulfonyl chloride: This key precursor is commercially available or can be synthesized through various established methods. One common industrial method involves the chlorosulfonation of nitrobenzene. An alternative laboratory-scale synthesis starts from 4,4'-dinitrodiphenyldisulfide, which is treated with chlorine in a mixture of hydrochloric and nitric acids. chemicalbook.com Another method involves heating a mixture of disulfide, dichloroethane, and water, followed by the introduction of chlorine gas and subsequent reaction with thionyl chloride. google.com
3-Chloropropan-1-amine: This precursor is typically prepared from 3-amino-1-propanol. A widely used method involves the reaction of 3-amino-1-propanol with thionyl chloride (SOCl₂) in a suitable solvent like anhydrous chloroform. chemicalbook.com The reaction converts the hydroxyl group into a chloro group. The product is often isolated as its hydrochloride salt, 3-chloropropylamine hydrochloride. chemicalbook.comgoogle.com
Final Reaction Step: The final step involves the nucleophilic attack of the amino group of 3-chloropropan-1-amine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. guidechem.comorgsyn.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine or pyridine, or an inorganic base like sodium carbonate in an aqueous-organic biphasic system. orgsyn.orgmdpi.comgoogle.com The reaction is generally performed in a chlorinated solvent such as dichloromethane or in a polar aprotic solvent. guidechem.comorgsyn.orgfishersci.com
Pathway B: Chlorination of a Hydroxylated Precursor
This two-step pathway involves first synthesizing an alcohol-containing sulfonamide, N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide, followed by the conversion of the hydroxyl group to a chloro group.
Precursor Synthesis and Intermediate Formation:
N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide: This intermediate is synthesized by reacting 4-nitrobenzenesulfonyl chloride with 3-amino-1-propanol. The reaction conditions are similar to those described in Pathway A, with the amino group of 3-amino-1-propanol selectively reacting over the hydroxyl group to form the stable sulfonamide linkage.
Final Reaction Step (Chlorination): The terminal hydroxyl group of N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide is converted to a chloride.
Using Thionyl Chloride (SOCl₂): This is a very common method for converting primary alcohols to alkyl chlorides. libretexts.orglibretexts.org The reaction proceeds by converting the alcohol into a good leaving group, which is then displaced by a chloride ion in an SN2 reaction. libretexts.orgyoutube.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify product purification. libretexts.org The reaction can be run neat or in a solvent like dichloromethane. commonorganicchemistry.com
Using Other Chlorinating Agents: Other reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can also be used, although thionyl chloride is often preferred for its milder conditions and gaseous byproducts.
The choice between these pathways may depend on the availability and cost of the starting materials, as well as considerations for functional group tolerance in more complex molecules.
Interactive Data Table: Comparison of Synthetic Pathways
| Feature | Pathway A: Direct Sulfonylation | Pathway B: Chlorination of Hydroxylated Precursor |
| Key Precursors | 4-Nitrobenzenesulfonyl chloride3-Chloropropan-1-amine | 4-Nitrobenzenesulfonyl chloride3-Amino-1-propanol |
| Intermediate | None (Convergent Synthesis) | N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide |
| Final Step Reagent | Base (e.g., Triethylamine, Pyridine) | Chlorinating Agent (e.g., Thionyl Chloride) |
| Key Bond Formation | S-N (Sulfonamide) bond formation | C-Cl (Alkyl chloride) bond formation |
| Number of Steps | 1 (from key precursors) | 2 (from key precursors) |
| Primary Byproducts | HCl (neutralized by base) | SO₂ (gas), HCl (gas) |
Chemical Transformations and Derivative Synthesis of N 3 Chloropropyl 4 Nitrobenzenesulfonamide
Modification of the Chloropropyl Chain
The presence of a terminal chlorine atom on the propyl chain makes this part of the molecule susceptible to reactions that involve the displacement of the chloride ion, a good leaving group. These transformations are fundamental for introducing a variety of functional groups and for constructing cyclic structures.
Nucleophilic Substitution Reactions
The carbon atom attached to the chlorine is electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, leading to a diverse set of derivatives. While specific studies on N-(3-chloropropyl)-4-nitrobenzenesulfonamide are not extensively detailed in publicly available literature, the reactivity of the chloropropyl group is a well-established principle in organic chemistry.
Common nucleophiles that can be employed in these reactions include amines, thiols, and alkoxides. For instance, the reaction with ammonia (B1221849) or primary/secondary amines would lead to the corresponding amino-substituted derivatives. The general scheme for such a reaction is depicted below:
Reaction with Amines: The displacement of the chloride by an amine would yield N-(3-aminopropyl)-4-nitrobenzenesulfonamide derivatives. This reaction is a standard method for forming carbon-nitrogen bonds. The resulting amino group can be further functionalized, adding another layer of synthetic versatility.
Reaction with Thiols: Thiolates are excellent nucleophiles and would react with the chloropropyl group to form thioethers. These sulfur-containing derivatives could be of interest for their biological activities.
Reaction with Alkoxides: Alkoxides can displace the chloride to form ethers, introducing new alkoxy groups into the molecule.
The table below illustrates potential nucleophilic substitution products of this compound.
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Ammonia (NH₃) | Excess NH₃, pressure | N-(3-aminopropyl)-4-nitrobenzenesulfonamide |
| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-(3-(alkylamino)propyl)-4-nitrobenzenesulfonamide |
| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | N-(3-(alkylthio)propyl)-4-nitrobenzenesulfonamide |
Note: The reaction conditions provided are general and would require optimization for the specific substrate.
Cyclization Reactions
The 3-chloropropyl chain is suitably positioned for intramolecular cyclization reactions, particularly when a nucleophilic center is present elsewhere in the molecule or is introduced through a prior reaction. These reactions are crucial for the synthesis of heterocyclic compounds.
A common strategy involves the initial modification of the sulfonamide nitrogen, followed by an intramolecular nucleophilic attack on the chloropropyl chain. For example, if the sulfonamide nitrogen is deprotonated, it can act as an intramolecular nucleophile, leading to the formation of a cyclic sulfonamide, a sultam.
Derivatization at the Sulfonamide Nitrogen
The sulfonamide nitrogen possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for the introduction of various substituents at this position, further expanding the chemical space accessible from the parent compound.
N-Acylation Reactions
N-acylation of sulfonamides is a well-established transformation that introduces an acyl group onto the nitrogen atom. This is typically achieved by reacting the sulfonamide with an acylating agent, such as an acyl chloride or an anhydride, in the presence of a base. The resulting N-acylsulfonamides are an important class of compounds with diverse biological activities. While specific examples with this compound are not readily found in the literature, general methods are widely applicable.
| Acylating Agent | Base | Product |
| Acetyl chloride | Pyridine (B92270) | N-acetyl-N-(3-chloropropyl)-4-nitrobenzenesulfonamide |
| Benzoyl chloride | Triethylamine | N-benzoyl-N-(3-chloropropyl)-4-nitrobenzenesulfonamide |
| Acetic anhydride | Sodium acetate (B1210297) | N-acetyl-N-(3-chloropropyl)-4-nitrobenzenesulfonamide |
Alkylation and Arylation Reactions
The sulfonamide nitrogen can also be alkylated or arylated. N-alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base. This reaction introduces an additional alkyl group on the nitrogen atom. N-arylation is typically more challenging and often requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
These reactions provide a pathway to a wide range of N-substituted derivatives, which can have significantly different properties compared to the parent compound.
Transformations of the Nitro Group
The aromatic nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The reduction of the nitro group in this compound would yield N-(3-chloropropyl)-4-aminobenzenesulfonamide. This resulting aniline (B41778) derivative is a valuable intermediate for further functionalization, such as diazotization followed by substitution, or acylation of the newly formed amino group.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of other functional groups present in the molecule.
The table below summarizes common methods for the reduction of the nitro group.
| Reducing Agent | Conditions | Product |
| H₂, Pd/C | Solvent (e.g., Ethanol), room temperature | N-(3-chloropropyl)-4-aminobenzenesulfonamide |
| Sn, HCl | Heat | N-(3-chloropropyl)-4-aminobenzenesulfonamide |
| Fe, NH₄Cl | Solvent (e.g., Ethanol (B145695)/Water), reflux | N-(3-chloropropyl)-4-aminobenzenesulfonamide |
This compound is a molecule endowed with multiple reactive sites that allow for a rich and diverse chemistry. The ability to selectively modify the chloropropyl chain, the sulfonamide nitrogen, and the nitro group provides chemists with a powerful tool for the synthesis of a wide range of derivatives. While detailed research specifically on this compound is not extensively documented in the public domain, the principles of its reactivity can be inferred from the well-established chemistry of its constituent functional groups. Further exploration of the chemical transformations of this compound is likely to yield novel molecules with interesting and potentially useful properties.
Reduction to Amino Derivatives
The reduction of the nitro group on the benzene (B151609) ring of this compound to an amino group is a key transformation, yielding N-(3-chloropropyl)-4-aminobenzenesulfonamide. This reaction significantly alters the electronic properties of the benzene ring, making it more susceptible to electrophilic substitution and introducing a nucleophilic amino group that can undergo a variety of subsequent reactions. Several established methods for the reduction of aromatic nitro compounds can be effectively applied.
One of the most common and industrially viable methods is the use of a metal in the presence of an acid. The Fe/HCl system is a classic example of this approach. vedantu.comdoubtnut.comdoubtnut.com In this reaction, iron powder acts as the reducing agent in an acidic medium, typically ethanol or a mixture of ethanol and water, to produce the corresponding aniline derivative. commonorganicchemistry.com The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with protonation steps facilitated by the acid.
Alternatively, catalytic hydrogenation offers a cleaner and often more efficient route to the amino derivative. vedantu.com This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate under a pressurized atmosphere of hydrogen. Catalytic hydrogenation is known for its high yields and the generation of water as the only byproduct. oiccpress.comrsc.org
Table 1: General Conditions for the Reduction of Aromatic Nitro Compounds
| Reagents/Catalyst | Solvent(s) | Temperature | Additional Notes |
| Iron (Fe), Hydrochloric Acid (HCl) | Ethanol, Water | Reflux | A widely used, cost-effective method. |
| Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl) | Ethanol | Room Temperature or gentle heating | A common laboratory-scale method. |
| Palladium on Carbon (Pd/C), Hydrogen (H₂) | Ethanol, Methanol | Room Temperature | A clean and efficient catalytic method. |
| Platinum(IV) Oxide (PtO₂), Hydrogen (H₂) | Ethanol, Acetic Acid | Room Temperature | An effective catalyst for hydrogenation. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water, Methanol | Room Temperature or gentle heating | Useful for reductions in aqueous media. |
Subsequent Reactions of Amino-Substituted Derivatives
The resulting N-(3-chloropropyl)-4-aminobenzenesulfonamide is a versatile intermediate for further synthetic modifications. The primary amino group can undergo N-alkylation and N-acylation, while the aromatic amino group can participate in diazotization reactions.
N-Alkylation: The sulfonamide nitrogen of N-(3-chloropropyl)-4-aminobenzenesulfonamide can be further alkylated. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method. acs.org Ruthenium catalysts have also been employed for the selective N-alkylation of aminobenzenesulfonamides with alcohols. acs.orgresearchgate.netfigshare.com These reactions typically proceed via a borrowing hydrogen mechanism. acs.org
N-Acylation: The amino group of N-(3-chloropropyl)-4-aminobenzenesulfonamide can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. This reaction leads to the formation of the corresponding N-acyl-4-aminobenzenesulfonamide derivative. N-acylation of sulfonamides can also be achieved using N-acylbenzotriazoles.
Diazotization: The aromatic amino group of N-(3-chloropropyl)-4-aminobenzenesulfonamide can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The resulting diazonium salt is a valuable intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce halides (Cl, Br) or a cyano group, and coupling reactions to form azo compounds. masterorganicchemistry.com
Table 2: Potential Subsequent Reactions of N-(3-chloropropyl)-4-aminobenzenesulfonamide
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-N-(3-chloropropyl)-4-aminobenzenesulfonamide |
| N-Acylation | Acyl chloride, Base | N-Acyl-N-(3-chloropropyl)-4-aminobenzenesulfonamide |
| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 4-(N-(3-chloropropyl)sulfamoyl)benzenediazonium chloride |
| Sandmeyer Reaction (from diazonium salt) | Copper(I) Halide (CuX) | N-(3-chloropropyl)-4-halo-benzenesulfonamide |
Modification of the Nitrobenzene (B124822) Ring
The nitrobenzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group influences the regioselectivity and feasibility of these transformations.
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The sulfonamide group is also deactivating but is an ortho-, para-director. In this case, the directing effects are opposing. However, the strong deactivating nature of the nitro group generally makes further electrophilic substitution on the ring challenging. If a reaction were to occur, it would likely be directed to the positions meta to the nitro group (and ortho to the sulfonamide group). Reactions such as nitration would require harsh conditions, for example, using fuming nitric acid and sulfuric acid. masterorganicchemistry.com Halogenation, using reagents like N-halosuccinimide, could also be explored. researchgate.net
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. In this compound, the positions ortho to the nitro group are potential sites for nucleophilic attack. Strong nucleophiles, such as alkoxides or amines, could potentially displace a hydrogen atom or another suitable leaving group if one were present at these activated positions.
It is also conceivable that the chloroalkyl chain could undergo intramolecular cyclization under certain conditions, potentially involving the sulfonamide nitrogen or the aromatic ring, to form heterocyclic structures. For example, N-alkylation of a sulfonamide with 5-bromopent-1-ene has been shown to lead to subsequent intramolecular reactions. nih.gov
Table 3: Potential Modifications of the Nitrobenzene Ring
| Reaction Type | Reagents | Potential Product |
| Electrophilic Nitration | Fuming HNO₃, H₂SO₄ | N-(3-chloropropyl)-2,4-dinitrobenzenesulfonamide |
| Electrophilic Halogenation | Br₂, FeBr₃ | N-(3-chloropropyl)-2-bromo-4-nitrobenzenesulfonamide |
| Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOMe) | N-(3-chloropropyl)-2-methoxy-4-nitrobenzenesulfonamide |
Structural Elucidation and Conformational Analysis of N 3 Chloropropyl 4 Nitrobenzenesulfonamide and Its Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation and Mechanistic Insights
Spectroscopic methods are fundamental in determining the structure and understanding the dynamics of N-(3-chloropropyl)-4-nitrobenzenesulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the 3-chloropropyl chain. The aromatic protons typically appear as two doublets in the downfield region (around 8.0-8.4 ppm) due to the electron-withdrawing effects of the nitro and sulfonyl groups. rsc.orgchemicalbook.com The protons of the 3-chloropropyl group would exhibit more complex splitting patterns in the upfield region. The methylene (B1212753) group attached to the nitrogen would likely be a triplet, the central methylene group a multiplet, and the methylene group bearing the chlorine atom a triplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework. The aromatic carbons would show signals in the 120-150 ppm range. rsc.org The carbon bearing the nitro group and the carbon attached to the sulfur atom would be the most deshielded. The aliphatic carbons of the 3-chloropropyl chain would appear in the upfield region, with the carbon bonded to chlorine being the most downfield of the three due to the inductive effect of the halogen.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to SO₂NH) | 8.0-8.2 (d) | 128.0-130.0 |
| Aromatic CH (ortho to NO₂) | 8.3-8.5 (d) | 124.0-126.0 |
| Aromatic C-SO₂NH | - | 145.0-147.0 |
| Aromatic C-NO₂ | - | 150.0-152.0 |
| N-CH₂ | 3.2-3.4 (t) | 42.0-45.0 |
| -CH₂- | 2.0-2.2 (m) | 30.0-33.0 |
| CH₂-Cl | 3.6-3.8 (t) | 40.0-43.0 |
Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for the nitro, sulfonamide, and chloroalkane moieties.
Key expected vibrational frequencies include:
N-H stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Aliphatic C-H stretch: Bands in the 2850-2960 cm⁻¹ range.
Asymmetric and Symmetric SO₂ stretch: Strong absorptions typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively, which are characteristic of sulfonamides.
Asymmetric and Symmetric NO₂ stretch: Strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, indicative of the nitro group.
C-N stretch: An absorption in the 1300-1200 cm⁻¹ region.
C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Studies on related nitrobenzenesulfonamides have confirmed the presence of these characteristic bands. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H (Sulfonamide) | 3200-3300 | Medium |
| C-H (Aromatic) | >3000 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| SO₂ (Asymmetric) | ~1350 | Strong |
| SO₂ (Symmetric) | ~1160 | Strong |
| NO₂ (Asymmetric) | ~1530 | Strong |
| NO₂ (Symmetric) | ~1350 | Strong |
| C-Cl | 600-800 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₉H₁₁ClN₂O₄S), the expected molecular weight is approximately 278.71 g/mol . chemicalbook.com
The fragmentation of aromatic sulfonamides under mass spectrometric conditions often involves cleavage of the S-N bond and the C-S bond. Common fragmentation pathways for this compound would likely include:
Loss of the 3-chloropropyl group.
Loss of the nitro group (NO₂).
Loss of sulfur dioxide (SO₂).
Cleavage of the propyl chain.
The resulting fragment ions can provide valuable information to confirm the structure of the parent molecule. For instance, a prominent peak corresponding to the 4-nitrobenzenesulfonyl cation could be expected.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not available in the searched literature, analysis of related compounds like N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives offers significant insights into the expected solid-state conformation and intermolecular interactions. mdpi.com
Crystal Packing and Hydrogen Bonding Networks
In the solid state, sulfonamides are known to form extensive hydrogen bonding networks, which play a crucial role in their crystal packing. The N-H group of the sulfonamide is a potent hydrogen bond donor, while the oxygen atoms of the sulfonamide and nitro groups act as hydrogen bond acceptors.
It is anticipated that this compound molecules would be linked by intermolecular N-H···O hydrogen bonds, forming chains or more complex three-dimensional networks. mdpi.com Additionally, weaker C-H···O interactions involving the aromatic and aliphatic C-H bonds and the oxygen atoms of the nitro and sulfonyl groups could further stabilize the crystal lattice. mdpi.com The presence of the chloroalkyl chain might also lead to specific packing arrangements influenced by dipole-dipole or van der Waals interactions.
Dihedral Angles and Conformational Preferences
The orientation of the 4-nitrophenyl ring and the 3-chloropropyl group relative to the sulfonamide core is a key conformational feature. The C-S-N-C torsion angle will dictate the relative positioning of these two substituents. In related structures, a wide range of this torsion angle has been observed, indicating conformational flexibility. mdpi.com The specific conformation adopted in the solid state will be the one that maximizes favorable intermolecular interactions and minimizes steric hindrance within the crystal lattice.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools in the structural elucidation and conformational analysis of this compound and its derivatives. These theoretical approaches provide deep insights into the molecule's electronic properties, dynamic behavior, and reactivity, complementing experimental data and guiding further research.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can predict a variety of molecular properties. nih.gov These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, the LUMO is often localized over the nitrobenzene (B124822) ring, indicating its susceptibility to nucleophilic attack, while the HOMO may be distributed around the sulfonamide group and the chloropropyl chain.
Molecular Electrostatic Potential (MEP) maps are also generated using DFT. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.gov In this compound, the oxygen atoms of the nitro and sulfonyl groups would exhibit strong negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. nih.gov
Furthermore, DFT is employed to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies.
Table 1: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Typical Calculated Value (a.u.) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 0.25 - 0.35 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 0.05 - 0.15 | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 0.15 - 0.25 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 0.10 - 0.20 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 0.05 - 0.15 | Propensity to accept electrons. |
Note: The values in this table are representative and would be determined by specific DFT calculations.
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory of positions and velocities of the atoms. These simulations are crucial for understanding how this compound behaves in different environments, such as in solution. nih.govresearchgate.net
The sulfonamide bond is known to have a lower rotational barrier compared to a peptide bond, leading to greater flexibility. MD simulations can explore the potential energy surface of the molecule, identifying various stable conformers and the energy barriers between them. Key dihedral angles, such as the C-S-N-C torsion angle, are monitored throughout the simulation to characterize the different conformational states. mdpi.com The flexibility of the 3-chloropropyl chain is also a significant factor, and MD can reveal its preferred orientations and interactions with the rest of the molecule.
The results of MD simulations are often analyzed to generate Ramachandran-like plots for specific dihedral angles, showing the most populated conformational regions. Additionally, the root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of the molecule's conformation. nih.govresearchgate.net A stable simulation is characterized by a plateau in the RMSD value.
Table 2: Key Dihedral Angles and Conformational States from MD Simulations
| Dihedral Angle | Description | Observed Conformational States |
|---|---|---|
| Caromatic-S-N-Cpropyl | Rotation around the S-N bond | Can exhibit multiple minima, differing from the typical trans and cis of amides. |
| S-N-C-C | Orientation of the propyl chain | gauche and anti conformations |
| N-C-C-C | Flexibility of the propyl chain | gauche and anti conformations |
| C-C-C-Cl | Position of the terminal chlorine | gauche and anti conformations |
Note: This table illustrates the types of conformational states that would be analyzed from MD simulation data.
These simulations are particularly important for understanding how the molecule might interact with a biological target, as its flexibility allows it to adapt its shape to a binding site. acs.org
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire reaction pathway, from reactants to products, through the identification of transition states. nih.gov
For instance, in studying the reactivity of the chloropropyl group in nucleophilic substitution reactions, quantum chemical calculations can be used to model the approach of a nucleophile. The calculations would determine the structure and energy of the transition state, which is the highest point on the reaction energy profile. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. nih.gov
These studies can compare different possible reaction mechanisms, such as SN1 versus SN2 pathways for substitution at the chloropropyl chain. By calculating the energies of the intermediates and transition states for each pathway, the most favorable mechanism can be identified.
Table 3: Hypothetical Reaction Pathway Analysis for Nucleophilic Substitution
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Method of Calculation |
|---|---|---|---|
| Reactants | This compound + Nu- | 0 | DFT/B3LYP/6-311++G(d,p) |
| Transition State | [Nu---Cpropyl---Cl]‡ | +15 to +25 | DFT/B3LYP/6-311++G(d,p) |
| Products | N-(3-nucleopropyl)-4-nitrobenzenesulfonamide + Cl- | -10 to -20 | DFT/B3LYP/6-311++G(d,p) |
Note: This table presents a simplified, hypothetical energy profile for an SN2 reaction. Actual values would depend on the specific nucleophile (Nu-) and reaction conditions.
Furthermore, these calculations can predict how modifications to the molecule, such as changing the substituent on the benzene (B151609) ring, would affect the activation energy and, consequently, the reaction rate. This predictive power is invaluable for designing derivatives with desired reactivity.
Investigation of Structure Activity Relationships Sar in N 3 Chloropropyl 4 Nitrobenzenesulfonamide Analogs
Design Principles for Modulating Biological Activity
The design of analogs of N-(3-chloropropyl)-4-nitrobenzenesulfonamide is guided by established principles aimed at optimizing interactions with biological targets. The core structure consists of three key components that can be systematically modified: the 4-nitrophenyl ring, the sulfonamide linker, and the N-(3-chloropropyl) side chain. Strategic modifications to these regions can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its biological effects.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties. For instance, the 4-nitro group could be replaced with other electron-withdrawing groups to modulate the electronic nature of the aromatic ring.
Homologation: The length of the N-alkyl chain can be systematically varied. For the N-(3-chloropropyl) group, increasing or decreasing the number of methylene (B1212753) units can alter the flexibility and spatial orientation of the substituent, potentially leading to more favorable interactions with a target's binding pocket.
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can enhance binding affinity by reducing the entropic penalty upon binding to a receptor.
These principles are often guided by computational modeling and an iterative process of synthesis and biological testing to build a comprehensive understanding of the SAR for this class of compounds.
Impact of Substituent Variations on Molecular Interactions
Variations in the substituents on the this compound scaffold can profoundly impact its molecular interactions with biological targets. These interactions are primarily governed by non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
The 4-Nitrophenyl Ring: The nitro group at the para position of the benzene (B151609) ring is a strong electron-withdrawing group. This influences the electron density of the entire aromatic system and the acidity of the sulfonamide proton. Replacing the nitro group with other substituents can have significant effects:
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or trifluoromethyl (-CF3) can maintain or enhance the electrostatic interactions.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the ring, potentially altering its binding mode.
The N-Alkyl Side Chain: The N-(3-chloropropyl) group plays a crucial role in defining the compound's interaction in hydrophobic pockets of target proteins.
Chain Length: Altering the length of the alkyl chain affects its flexibility and ability to access and fit within specific binding sites.
Terminal Halogen: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction, or can serve as a reactive handle for covalent modification of the target, depending on the nature of the active site. Replacing chlorine with other halogens (F, Br, I) can systematically alter the size, polarizability, and reactivity of this position.
The interplay of these substituent effects is complex, and often, small changes can lead to significant differences in biological activity. A systematic exploration of these variations is essential for developing a predictive SAR model.
Ligand Binding Studies (In Vitro and Computational)
To understand the therapeutic potential of this compound analogs, it is crucial to identify their biological targets and characterize their binding interactions. This is achieved through a combination of in vitro biochemical assays and computational modeling.
While specific targets for this compound are not extensively documented in publicly available literature, the broader class of sulfonamides is known to interact with a variety of enzymes. Potential targets could include:
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of this enzyme family.
Proteases: Certain sulfonamide derivatives have been shown to inhibit proteases, including matrix metalloproteinases (MMPs) and viral proteases. mdpi.com
Kinases: The sulfonamide moiety is present in some kinase inhibitors.
Target identification can be approached through techniques such as affinity chromatography, and activity-based protein profiling. Once a primary target is identified, selectivity profiling against a panel of related enzymes or receptors is crucial to assess the potential for off-target effects. For instance, if the primary target is a specific carbonic anhydrase isoform, it is important to determine the compound's inhibitory activity against other CA isoforms to understand its selectivity profile. nih.gov
Carbonic Anhydrase Inhibition: Benzenesulfonamides are well-established inhibitors of carbonic anhydrases. nih.gov The primary sulfonamide group (-SO2NH2) is known to coordinate to the zinc ion in the active site of these enzymes. For N-substituted sulfonamides like this compound, the inhibitory mechanism may be altered. N-substitution can affect the acidity of the sulfonamide proton and introduce steric hindrance, potentially leading to a different binding mode or a change in inhibitory potency and selectivity across different CA isoforms.
The following table illustrates the inhibitory activity of a series of hypothetical N-(3-chloropropyl)-4-substituted-benzenesulfonamide analogs against two isoforms of carbonic anhydrase, demonstrating the impact of substituent changes on potency and selectivity.
Interactive Data Table: Hypothetical Carbonic Anhydrase Inhibition Data
| Compound ID | R (Substitution at para-position) | CA II IC50 (nM) | CA IX IC50 (nM) | Selectivity Index (CA II/CA IX) |
| 1 | -NO2 | 50 | 25 | 2 |
| 2 | -CN | 75 | 30 | 2.5 |
| 3 | -Cl | 120 | 80 | 1.5 |
| 4 | -OCH3 | 500 | 450 | 1.1 |
| 5 | -CH3 | 800 | 600 | 1.3 |
This data is hypothetical and for illustrative purposes only.
Proteasome Inhibition: While there is no direct evidence of this compound inhibiting the proteasome, some sulfonamide-containing compounds have been investigated as proteasome inhibitors. nih.gov The mechanism of such inhibition would likely involve non-covalent interactions with the active sites of the proteasome's catalytic subunits. The N-(3-chloropropyl) group could potentially occupy hydrophobic pockets within the enzyme, while the nitrobenzenesulfonamide portion could form hydrogen bonds and other electrostatic interactions. Further studies would be required to confirm if this class of compounds has any significant proteasome inhibitory activity.
Elucidation of Molecular Mechanisms of Action (In Vitro/Cellular Level)
Understanding the molecular mechanisms by which this compound analogs exert their effects at a cellular level is crucial for their development as therapeutic agents. This involves investigating how these compounds modulate cellular signaling pathways.
The biological effects of a compound are often the result of its interaction with key proteins in cellular signaling cascades. Depending on the identified target, this compound analogs could potentially modulate a variety of pathways.
For example, if the compounds are found to be potent and selective inhibitors of a particular kinase, they could impact downstream signaling events that regulate processes such as:
Cell Proliferation and Survival: Inhibition of kinases involved in growth factor signaling pathways could lead to anti-proliferative effects.
Apoptosis: Modulation of signaling pathways that control programmed cell death could be a potential mechanism of action.
Inflammation: Targeting kinases involved in inflammatory signaling could result in anti-inflammatory activity.
To investigate cellular pathway modulation, a variety of in vitro techniques can be employed, including Western blotting to assess changes in protein phosphorylation states, reporter gene assays to measure the activity of specific transcription factors, and cell-based assays to evaluate effects on cell cycle progression, apoptosis, and other cellular processes. The KEGG PATHWAY Database can be a useful resource for identifying potential pathways affected by sulfonamide derivatives.
Protein-Ligand Interactions
The interaction between a ligand and its protein target is fundamental to its biological activity. In the case of this compound and its analogs, understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds. Computational methods, such as molecular docking, are instrumental in predicting the binding modes and affinities of these analogs with various protein targets.
While specific detailed studies on the protein-ligand interactions of a broad range of this compound analogs are not extensively available in the public domain, general principles derived from studies on structurally related sulfonamide and nitroaromatic compounds can provide valuable insights.
Molecular docking studies on various sulfonamide derivatives have revealed common interaction patterns. The sulfonamide group is a key pharmacophore that frequently participates in hydrogen bonding with the protein backbone or specific amino acid residues. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor.
For instance, in studies of sulfonamide derivatives as antibacterial agents targeting penicillin-binding protein 2X (PBP-2X), a key enzyme in bacterial cell wall synthesis, specific interactions have been identified. It has been observed that favorable hydrogen bond interactions with amino acids such as GLY 664, VAL 662, and ARG 426 in the active site are crucial for inhibitory activity. rjb.ro The binding of these derivatives is often compared to that of known inhibitors to assess their potential efficacy.
The following table summarizes the results of a molecular docking study of several sulfonamide derivatives against PBP-2X, highlighting the predicted binding affinities.
| Compound ID | Glide Score | Glide Energy (kcal/mol) |
| 4M3NPBS | -7.47 | -46.238 |
| 4M2HPBS | -7.17 | -44.476 |
| 4MNBS | -6.63 | -45.99 |
| Cefuroxime (Standard) | - | - |
This table presents data from a molecular docking study of sulfonamide derivatives against Penicillin-Binding Protein 2X (PBP-2X). A lower Glide score and more negative Glide energy generally indicate a more favorable binding interaction. rjb.ro
The N-(3-chloropropyl) substituent introduces a flexible alkyl chain with a terminal chlorine atom. This part of the molecule can explore hydrophobic pockets within the binding site of a protein. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The conformation of this alkyl chain and the specific interactions of the chlorine atom can significantly impact the binding affinity and selectivity of the analogs.
Advanced Applications and Research Utility
Role in Chemical Probe Development
Chemical probes are indispensable small molecules used to study and manipulate biological systems. The design of effective chemical probes often requires a scaffold that can be readily modified to incorporate reporter tags, reactive groups for target engagement, and elements that modulate physicochemical properties. While direct evidence of N-(3-chloropropyl)-4-nitrobenzenesulfonamide's extensive use in widely available chemical probes is limited in publicly accessible literature, its structural components suggest a significant potential in this arena.
Notably, the nitrobenzenesulfonamide group itself has been incorporated into the design of photoaffinity probes. For instance, researchers have developed photoaffinity probes for γ-secretase that feature a nitrobenzenesulfonamide-type linker. nih.gov These probes are designed to bind to their biological target and, upon photoactivation, form a covalent bond, allowing for the identification and characterization of the target protein. The linker can then be cleaved under specific conditions to release the bound protein for further analysis. nih.gov This demonstrates the utility of the nitrobenzenesulfonamide moiety in creating sophisticated tools for chemical biology.
The chloropropyl side chain of this compound provides a reactive handle for the attachment of various functionalities, a key feature in the synthesis of photoaffinity probes and other chemical biology tools. unimi.it This alkyl chloride can undergo nucleophilic substitution reactions, allowing for the introduction of reporter groups such as fluorophores, biotin (B1667282) tags, or clickable alkyne/azide moieties for subsequent bioorthogonal ligation.
Utility as Intermediates in Complex Molecule Synthesis
The strategic importance of this compound is most pronounced in its role as a versatile intermediate in the synthesis of more complex and often biologically active molecules. The combination of the sulfonamide and the reactive alkyl chloride allows for sequential and controlled modifications, making it a valuable building block in multi-step synthetic pathways.
The sulfonamide nitrogen can be deprotonated to act as a nucleophile, while the chloropropyl group provides an electrophilic site. This dual reactivity is advantageous in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals. For example, the intramolecular cyclization of related N-(chloroalkyl)sulfonamides can lead to the formation of various nitrogen-containing heterocycles.
Furthermore, the 4-nitrobenzenesulfonyl group serves as an excellent activating and protecting group for amines. Its strong electron-withdrawing nature increases the acidity of the N-H proton, facilitating reactions at the nitrogen center. Subsequently, the "nosyl" group can be cleaved under relatively mild conditions, such as treatment with a thiol and a base, to unmask the amine functionality at a later stage of the synthesis. This protecting group strategy is crucial in the synthesis of complex molecules where multiple reactive sites need to be selectively addressed.
While specific, publicly documented large-scale industrial syntheses prominently featuring this compound are not widespread, its utility as a building block is evident from its inclusion in chemical supplier catalogs catering to research and development laboratories. Its availability suggests its application in the exploratory synthesis of novel chemical entities.
Development of Analytical Methods for Detection and Quantification (Beyond Basic Identification)
The detection and quantification of this compound and related compounds often necessitate the use of advanced analytical techniques, particularly in complex matrices or at trace levels. While a specific, validated analytical method solely for this compound is not extensively detailed in readily available literature, established methods for analogous nitroaromatic and sulfonamide-containing compounds provide a strong basis for its analysis.
Capillary Electrophoresis (CE):
Capillary electrophoresis is a high-resolution separation technique well-suited for the analysis of charged or polar compounds. usp.orgnih.gov For a compound like this compound, various modes of CE could be employed. nih.gov
| CE Mode | Principle | Potential Application for this compound |
| Capillary Zone Electrophoresis (CZE) | Separation based on differences in electrophoretic mobility in a free solution. nih.gov | Analysis of the compound and its potential charged impurities or degradation products. |
| Micellar Electrokinetic Chromatography (MEKC) | Separation of neutral and charged analytes using micelles as a pseudostationary phase. | Quantification in complex mixtures, such as reaction monitoring or formulation analysis. |
| Capillary Electrochromatography (CEC) | A hybrid technique combining the separation principles of HPLC and CE. | High-efficiency separation from structurally similar analogs. |
Advanced Mass Spectrometry Techniques:
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the quantification of specific analytes in complex mixtures. Although a specific LC-MS/MS method for this compound is not detailed, the principles of method development for similar molecules are well-established.
| Parameter | Typical Conditions for Related Compounds |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode, depending on the compound's ability to be protonated or deprotonated. |
| Precursor Ion | The molecular ion [M+H]⁺ or [M-H]⁻ of this compound. |
| Product Ions | Characteristic fragment ions generated through collision-induced dissociation (CID) for use in Multiple Reaction Monitoring (MRM). |
| Chromatographic Separation | Reversed-phase HPLC using a C18 column with a gradient elution of acetonitrile (B52724) and water, often with formic acid or ammonium (B1175870) acetate (B1210297) as a mobile phase additive. |
The development of such methods would be crucial for pharmacokinetic studies, impurity profiling in synthetic batches, and monitoring the progress of reactions where it is used as an intermediate.
Bio-conjugation Strategies and Tagging Applications
The reactive chloropropyl group of this compound makes it a candidate for bioconjugation, the process of covalently linking a molecule to a biomolecule such as a protein or a peptide. This alkyl chloride can react with nucleophilic residues on the surface of proteins, most notably the thiol group of cysteine and the epsilon-amino group of lysine (B10760008).
Potential Bioconjugation Reactions:
Alkylation of Cysteine: The thiol group of a cysteine residue can act as a nucleophile to displace the chloride, forming a stable thioether linkage. This reaction is a common strategy for protein modification.
Alkylation of Lysine: The primary amine of a lysine residue can also react with the chloropropyl group, although this may require more forcing conditions and can be less selective than cysteine alkylation.
Tagging Applications:
The 4-nitrobenzenesulfonamide (B188996) moiety can serve as a recognizable tag. For example, antibodies could potentially be raised to recognize this specific chemical group, enabling its detection in immunoassays. More commonly, the chloropropyl group would serve as a linker to attach a more functional tag.
Fluorescent Labeling:
While not a fluorophore itself, this compound could be used as a linker to attach a fluorescent dye to a peptide or protein. sb-peptide.comrsc.orgbachem.comjpt.com The chloropropyl end would react with the biomolecule, and the sulfonamide nitrogen could be pre-functionalized with a fluorophore. This would allow for the tracking and visualization of the labeled biomolecule in biological systems. nih.gov
| Application | Description |
| Protein Labeling | Covalent attachment to specific amino acid residues (e.g., cysteine, lysine) on a protein surface. |
| Peptide Modification | Incorporation into synthetic peptides to introduce a reactive handle for further functionalization. nih.govub.edulu.sechemrxiv.org |
| Solid-Phase Synthesis | Use as a building block in solid-phase synthesis to introduce a linker or a specific chemical motif. nih.govub.edulu.sechemrxiv.orgnih.gov |
| Combinatorial Chemistry | As a scaffold in the generation of chemical libraries for drug discovery. nih.govnih.gov |
The utility of this compound in these advanced applications stems from its bifunctional nature, offering both a reactive site for covalent bond formation and a stable sulfonamide core that can be used as a protecting group or a point of further diversification.
Future Research Directions and Unexplored Avenues
Design of Novel Scaffolds Based on N-(3-chloropropyl)-4-nitrobenzenesulfonamide Core
The this compound structure presents a versatile foundation for the development of new chemical scaffolds in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets. pexacy.comresearchgate.net The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the benzene (B151609) ring and potentially enhance biological activity. ijpsjournal.com
Future research could focus on modifying this core structure to generate libraries of novel compounds. The reactive 3-chloropropyl side chain is a key feature that can be exploited for diversification. For instance, it can serve as a handle for introducing a variety of functional groups through nucleophilic substitution reactions. This would allow for the systematic exploration of the chemical space around the core scaffold, leading to the identification of derivatives with optimized biological activities. The oxazolidinone ring, a five-membered heterocyclic structure, is another scaffold that has been extensively investigated in drug discovery, and similar strategies could be applied to the this compound core. rsc.org
| Scaffold Modification Strategy | Potential Outcome | Relevant Chemical Moieties |
| Nucleophilic substitution at the chloropropyl chain | Introduction of diverse functional groups to probe structure-activity relationships. | Amines, thiols, azides, carboxylates |
| Modification of the nitrobenzenesulfonamide core | Alteration of electronic and steric properties to modulate target binding. | Replacement of the nitro group, substitution on the benzene ring |
| Bioisosteric replacement of the sulfonamide group | Improvement of pharmacokinetic properties and exploration of alternative binding modes. | Carboxamides, phosphonamides |
Integration with Advanced Materials Science
The unique chemical properties of this compound also suggest its potential for integration into advanced materials. The presence of a reactive chlorine atom opens up possibilities for its use as a monomer or cross-linking agent in polymer synthesis. The aromatic nitro group could impart specific optical or electronic properties to such materials.
Further research could explore the incorporation of this compound into polymers to create functional materials with applications in areas such as drug delivery, coatings, or as components of sensors. The nitrobenzenesulfonamide moiety has been used as a reagent in the synthesis of various cyclic nitrogen compounds, indicating its utility in building complex molecular architectures that could be relevant to materials science. sigmaaldrich.comfishersci.com
Further Elucidation of Mechanistic Pathways
A crucial area of future research will be to understand the mechanistic pathways through which this compound and its derivatives exert their biological effects. Sulfonamides are known to act as competitive inhibitors of enzymes such as dihydropteroate synthetase in bacteria, which is essential for folic acid synthesis. ijpsjournal.comnih.govresearchgate.net It is plausible that derivatives of this compound could exhibit similar mechanisms of action.
The 3-chloropropyl group introduces the potential for covalent inhibition. This reactive alkylating group could form a covalent bond with nucleophilic residues (such as cysteine or lysine) in the active site of a target protein, leading to irreversible inhibition. nih.gov This mode of action can offer advantages in terms of potency and duration of action. Future studies should aim to identify the specific molecular targets of these compounds and to characterize the nature of their interactions, including whether they act as reversible or irreversible inhibitors.
Development of High-Throughput Screening Assays for Derivatives
To efficiently explore the therapeutic potential of a large library of derivatives based on the this compound scaffold, the development of robust high-throughput screening (HTS) assays is essential. bioascent.com Given the potential for covalent inhibition, assays designed to detect this mechanism would be particularly valuable.
HTS platforms can be developed to screen for inhibitors of specific enzymes or to assess broader cellular effects. For instance, a mass spectrometry-based HTS platform could be employed to rapidly detect the formation of covalent adducts between the compounds and a target protein. bioanalysis-zone.comnih.gov This would enable the rapid identification of promising lead compounds for further development.
| HTS Assay Type | Principle | Application for Derivatives |
| Enzyme Inhibition Assay | Measures the reduction in the activity of a specific enzyme in the presence of the compound. | Screening for inhibitors of bacterial or human enzymes. |
| Cell-Based Viability Assay | Assesses the effect of the compound on the viability of cultured cells. | Identifying compounds with cytotoxic or antimicrobial activity. |
| Covalent Binding Assay (Mass Spectrometry) | Directly detects the formation of a covalent bond between the compound and a target protein. | Specifically identifying covalent inhibitors and determining their binding sites. nih.gov |
Computational Design and Predictive Modeling for New Analogs
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be invaluable in guiding the design of new analogs of this compound. mdpi.com These methods can help to predict the biological activity and pharmacokinetic properties of novel derivatives before they are synthesized, thereby saving time and resources.
Molecular docking studies can be used to predict how these compounds might bind to the active sites of various target proteins. nih.govresearchgate.net For example, docking simulations could be performed against enzymes known to be inhibited by sulfonamides, such as carbonic anhydrase or dihydropteroate synthase. pexacy.comnih.gov Furthermore, computational tools can be used to model the reactivity of the chloropropyl group to predict its potential for covalent bond formation. atomwise.com These in silico studies can provide valuable insights to prioritize the synthesis of the most promising candidates. mdpi.com
Q & A
What synthetic pathways are commonly employed for N-(3-chloropropyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized to minimize impurities?
This compound is synthesized via sulfonylation of N-(3-chloropropyl)amine derivatives with 4-nitrobenzenesulfonyl chloride. Key steps include controlling stoichiometry, temperature (typically 0–25°C), and solvent polarity (e.g., dichloromethane or THF) to suppress side reactions like incomplete sulfonylation or hydrolysis . Impurities such as unreacted amines or byproducts (e.g., bis-sulfonylated derivatives) can be minimized using gradient HPLC purification and monitoring via LC-MS .
How does crystallographic analysis enhance the understanding of this compound's reactivity and stability?
Single-crystal X-ray diffraction (SC-XRD) reveals critical structural features, such as bond angles (e.g., S–N–C torsion angles) and packing interactions (e.g., hydrogen bonding between sulfonamide groups), which influence stability and reactivity. For example, monoclinic crystal symmetry (space group P2₁/n) and intermolecular π-π stacking of nitrobenzene moieties contribute to thermal stability . SC-XRD data also aids in validating computational models (e.g., DFT) to predict regioselectivity in further functionalization reactions .
What advanced techniques are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization?
Discrepancies between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., adduct formation) require orthogonal validation:
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm connectivity, resolving ambiguities from overlapping signals .
- High-resolution MS (HRMS) : Differentiates isotopic clusters (e.g., Cl vs. [M+2] peaks) to verify molecular formula .
- X-ray crystallography : Provides definitive structural confirmation when spectral data is inconclusive .
How does this compound act as a precursor in pharmaceutical impurity profiling?
In synthesizing drugs like dronedarone hydrochloride, this compound reacts with phenolic intermediates to form process-related impurities (e.g., alkylated byproducts). LC-MS tracking at ppm levels identifies impurities such as 13 and 14 (named in validation batches), which arise from incomplete hydrogenation or sulfonylation . Methodologies include spiking studies with synthesized impurity standards and establishing threshold limits via ICH Q3A guidelines .
What mechanistic insights guide the design of cross-coupling reactions involving this compound?
The chloropropyl chain enables nucleophilic substitution (Sₙ2) at the terminal Cl, while the nitro group acts as an electron-withdrawing moiety, directing electrophilic aromatic substitution. For example:
- Buchwald-Hartwig amination : Requires Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to couple with aryl halides .
- Suzuki-Miyaura reactions : The nitro group stabilizes boronate intermediates, facilitating aryl-aryl bond formation . Kinetic studies (e.g., monitoring via <sup>19</sup>F NMR) optimize reaction rates and selectivity .
How can computational methods predict the biological activity of sulfonamide derivatives derived from this compound?
Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) assess binding affinity to targets like carbonic anhydrase or kinase enzymes. Key parameters:
- Pharmacophore modeling : Identifies essential interactions (e.g., hydrogen bonds with sulfonamide S=O groups) .
- QSAR studies : Correlate substituent effects (e.g., nitro vs. amino groups) with bioactivity using descriptors like logP and polar surface area .
What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- DoE (Design of Experiments) : Optimizes parameters like reaction time, temperature, and catalyst loading .
- In-line PAT (Process Analytical Technology) : Uses FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Crystallization control : Seeding protocols ensure consistent particle size distribution, critical for reproducibility .
How are structural analogs of this compound used in structure-activity relationship (SAR) studies?
Analog synthesis focuses on modifying:
- Nitro group : Replacement with cyano or trifluoromethyl alters electron density and bioavailability .
- Chloropropyl chain : Varying chain length (C3 to C5) impacts membrane permeability in cell-based assays .
Biological testing (e.g., IC₅₀ determination in enzyme inhibition assays) quantifies SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
